5-(Biotinamido)pentylazide

Overview

Description

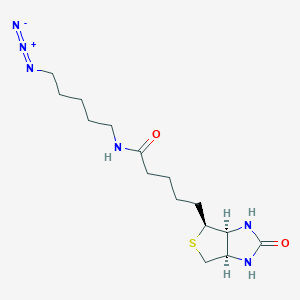

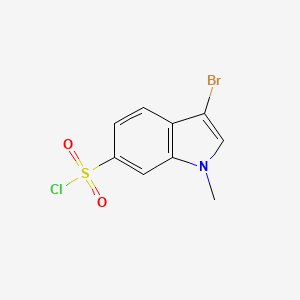

5-(Biotinamido)pentylazide is an alkyl chain-based PROTAC linker . It can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The synthesis of this compound involves the use of click chemistry . It is an alkyl chain-based PROTAC linker, which means it can be used in the synthesis of PROTACs .Molecular Structure Analysis

The molecular formula of this compound is C15H26N6O2S . Its molecular weight is 354.47 . The InChi Key is HGHJIFNOKMTXHY-OBJOEFQTSA-N .Chemical Reactions Analysis

This compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

The exact mass of this compound is 354.18 . The elemental analysis shows that it contains C, 50.83; H, 7.39; N, 23.71; O, 9.03; S, 9.04 .Scientific Research Applications

Identification of Protein Substrates in Cancer Cells

- Transglutaminase Substrates in HT29 Colon Cancer Cells : Using 5-(biotinamido)pentylazide, proteins in HT29 colon cancer cell extracts were labeled, allowing the identification of human fructose-1,6-bisphosphate aldolase A as a substrate for cellular transglutaminase (Lee, Maxwell, Patterson, Birckbichler, & Conway, 1992).

Blood Coagulation Factor Assays

- Factor XIII in Plasma : This compound serves as an amine substrate in a colorimetric assay for Factor XIII, a key player in blood coagulation. The assay measures catalytically active Factor XIIIa in plasma (Lee, Birckbichler, & Patterson, 1988).

Transglutaminase Activity Measurement

- Transglutaminase Assay in Microtiter Plates : This approach uses this compound to measure transglutaminase activity. The biotinylated product formed in this reaction is then detected, allowing for accurate quantitation of the enzyme activity (Slaughter, Achyuthan, Lai, & Greenberg, 1992).

Liver Extract Studies

- Identification of Protein Substrate Candidates in Rat Liver : The use of this compound in rat liver extracts led to the identification of new protein substrate candidates like arginase-I and fructose-1,6-bisphosphatase, suggesting post-translational modifications by cellular transglutaminase (Ichikawa et al., 2010).

Other Notable Applications

- Cancer Research : It's used in assays related to cancer research, like in the study of 5-fluorouracil targeting drug delivery systems (Asadi et al., 2016).

- Retinal Degeneration Treatment : It has been applied in the synthesis of compounds for treating retinal degeneration, highlighting its potential in therapeutic applications (Wu et al., 2014).

Mechanism of Action

Target of Action

5-(Biotinamido)pentylazide is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs it helps to form.

Mode of Action

This compound acts as a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By forming PROTACs that target specific proteins for degradation, this compound indirectly influences the levels of these proteins within the cell. The downstream effects of this can vary widely depending on the specific proteins being targeted.

Result of Action

The result of this compound’s action is the formation of PROTACs that can selectively degrade target proteins . This can have a wide range of molecular and cellular effects depending on the specific proteins being targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the CuAAc and SPAAC reactions it participates in can be affected by the presence of copper ions and the pH of the solution . Additionally, the stability of the PROTACs it forms can be influenced by factors such as temperature and the presence of proteases .

Biochemical Analysis

Biochemical Properties

5-(Biotinamido)pentylazide plays a crucial role in biochemical reactions due to its ability to form stable triazole linkages with alkyne-containing molecules . This property makes it an essential tool in the field of click chemistry. The compound interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins involved in the ubiquitin-proteasome system . These interactions facilitate the selective degradation of target proteins, making this compound a valuable component in targeted therapy drug development .

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by facilitating the degradation of specific proteins, thereby impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the degradation of target proteins can lead to the modulation of signaling pathways involved in cell growth, apoptosis, and differentiation . Additionally, this compound can affect gene expression by altering the levels of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable triazole linkages with alkyne-containing molecules . This reaction is catalyzed by copper ions in the case of CuAAC or occurs spontaneously in the case of SPAAC . The resulting triazole linkage is highly stable and facilitates the binding of this compound to target proteins and enzymes . This binding can lead to the inhibition or activation of enzymatic activity, as well as changes in gene expression through the degradation of regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under recommended storage conditions, but its activity can be influenced by factors such as temperature and pH . Over time, degradation of the compound may occur, potentially affecting its efficacy in biochemical reactions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively facilitate the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and ubiquitination . It interacts with enzymes such as E3 ubiquitin ligases, which play a key role in tagging target proteins for degradation by the proteasome . This interaction can affect metabolic flux and the levels of various metabolites within the cell . Additionally, the compound may influence the activity of other metabolic enzymes through its effects on protein stability and turnover .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For example, binding to transport proteins may facilitate the delivery of this compound to specific cellular compartments where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is critical for its activity, as it allows this compound to interact with target proteins and enzymes in the appropriate cellular context .

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-azidopentyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N6O2S/c16-21-18-9-5-1-4-8-17-13(22)7-3-2-6-12-14-11(10-24-12)19-15(23)20-14/h11-12,14H,1-10H2,(H,17,22)(H2,19,20,23)/t11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHJIFNOKMTXHY-OBJOEFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B1383423.png)

![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)

![[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B1383440.png)